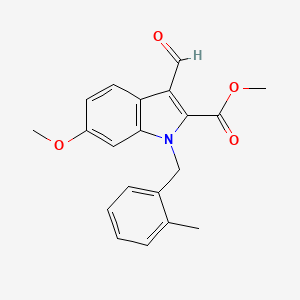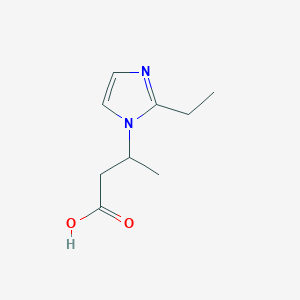
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, or FDPA, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, including those related to drug design, enzyme inhibition, and molecular modeling. FDPA has been used in the synthesis of a variety of compounds, including those with potential therapeutic applications. Additionally, FDPA has been used to study the mechanism of action of drugs and to investigate biochemical and physiological effects.
Applications De Recherche Scientifique
FDPA has been used in a variety of scientific research applications. It has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. FDPA has also been used in the synthesis of compounds with potential applications as antibacterial and antiviral agents. Additionally, FDPA has been used in the study of the mechanism of action of drugs and in the investigation of biochemical and physiological effects. In addition, FDPA has been used in molecular modeling studies and in the development of new drugs.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes such as cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in osteoclasts, thus playing a crucial role in bone resorption .
Mode of Action
It’s known that fluorobenzene derivatives can undergo electrophilic aromatic substitution due to the pi-donor properties of fluoride . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence the arachidonic acid metabolizing enzymes cyclooxygenase-2 (cox-2) and 5-lipoxygenase (5-lox), which are associated with the occurrence and development of a variety of diseases, including inflammation .
Pharmacokinetics
Similar compounds, such as adb-fubinaca and amb-fubinaca, have been found to be rapidly and extensively metabolised . These compounds produce almost immediate effects when smoked, which last up to 60 minutes . The main metabolites excreted in urine are hydroxydimethylpropyl ADB-FUBINACA, hydroxydehydrodimethylpropyl ADB-FUBINACA and hydroxylindazole ADB-FUBINACA .
Result of Action
Similar compounds have been found to display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .
Action Environment
The action, efficacy, and stability of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the choice of boron reagents . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
FDPA has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of applications, including the synthesis of compounds with potential therapeutic applications. Additionally, FDPA is relatively easy to synthesize and can be purified by recrystallization. However, FDPA is a relatively unstable compound and can be easily oxidized. Therefore, it is important to ensure that the compound is stored in a dry, airtight container.
Orientations Futures
There are a number of potential future directions for research involving FDPA. One potential direction is the development of new drugs based on the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of FDPA and to explore its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the mechanism of action of FDPA and to explore its potential as an inhibitor of DHFR. Finally, FDPA could be used in molecular modeling studies to further explore its potential applications.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)7-15-11(16)6-5-10(14-15)12(17)18/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRDWHCKWFIXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)


![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)




![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)